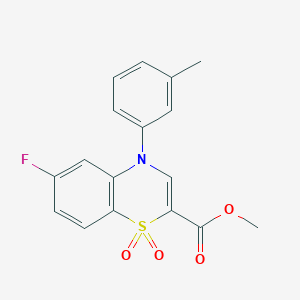

methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a fluorine atom at position 6, a 3-methylphenyl group at position 4, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQRVUJEEKBPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a benzothiazine core and various substituents, enhances its reactivity and biological activity.

- Molecular Formula : C17H14FNO4S

- Molecular Weight : Approximately 347.4 g/mol

- Structural Features : The presence of a fluorine atom and a methylphenyl group contributes to its unique reactivity profile.

Biological Activity

The biological activity of this compound includes several pharmacological effects:

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with specific enzymes leading to altered metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate various physiological processes.

Therapeutic Applications

Research indicates potential applications in:

- Anticancer Therapy : Exhibiting cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Demonstrating effectiveness against certain bacterial strains.

Comparative Analysis with Related Compounds

To understand the biological activity better, it is useful to compare this compound with other related compounds in the benzothiazine class.

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C17H14FNO4S | 347.4 g/mol | Unique aryl substituent enhances activity |

| Methyl 6-fluoro-4-(5-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | C17H14FNO5S | 365.35 g/mol | Additional fluorination increases lipophilicity |

| Methyl 7-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate | C17H14ClO5S | - | Different halogen substitution affects reactivity |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Cytotoxicity Assays : Research demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer) with IC50 values comparable to standard chemotherapeutics.

- Antimicrobial Studies : In vitro tests have shown that the compound possesses antimicrobial properties against Gram-positive bacteria, indicating its potential as an antibiotic agent.

- Mechanistic Studies : Molecular docking studies revealed that the compound interacts with specific protein targets involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and properties of closely related benzothiazine/benzothiadiazine derivatives:

*Calculated based on analogous compounds.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: The 6-fluoro substituent in the target compound likely improves metabolic stability and membrane permeability compared to the 6-bromo analog (), which may exhibit higher reactivity but lower bioavailability due to increased molecular weight (424.26 vs. 383.37) .

Physicochemical Properties :

- The 3,5-dimethylphenyl analog () shows higher molecular weight (397.41) and steric hindrance, which may reduce solubility but improve target selectivity .

- The benzothiadiazine derivative () has a lower molecular weight (292.74) and higher density (1.45 g/cm³), suggesting compact packing in crystalline forms, relevant for formulation design .

Chromatographic and Analytical Behavior :

- Meloxicam-related compounds () exhibit variable retention times (260–350 nm) and response factors (F=0.4–1.9), indicating that substituents like hydroxyl or thiazole groups significantly influence polarity and detection sensitivity .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s fluorinated structure may offer advantages in drug design, as seen in meloxicam derivatives (), which are COX-2 inhibitors .

- Synthetic Challenges : Bromo- and methoxy-substituted analogs () require specialized coupling reactions, suggesting similar synthetic complexity for the fluoro analog .

- Data Limitations : Direct experimental data (e.g., solubility, IC₅₀ values) for the target compound are absent in the provided evidence, necessitating further studies.

Q & A

Q. What are the established synthetic routes for methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

Methodological Answer: A common approach involves cyclocondensation of substituted aniline derivatives with thiolactams, followed by oxidation to introduce the 1,1-dioxide moiety. For example, Siddiqui et al. (2012) synthesized analogous 1,2-benzothiazine 1,1-dioxides via refluxing aryl amines with thioglycolic acid derivatives in polar aprotic solvents (e.g., DMF), followed by oxidation with H₂O₂/CH₃COOH . Adapting this method, fluorination at the 6-position could be achieved via electrophilic aromatic substitution using N-fluoropyridinium salts. Post-synthetic esterification with methyl chloroformate under basic conditions (e.g., K₂CO₃ in acetone) would yield the carboxylate ester.

Q. How can HPLC be optimized to assess the purity of this compound?

Methodological Answer: Reverse-phase HPLC using a C18 column (150 mm × 4.6 mm, 3.5 µm) is recommended. A gradient elution (0.1% TFA in H₂O:MeCN, 70:30 to 30:70 over 20 min) with UV detection at 254 nm can resolve impurities. Retention time (Rₜ) and relative response factors (RRF) for structurally related benzothiazine derivatives (e.g., meloxicam analogs) provide a reference framework (see Table 1). For example, ethyl 4-hydroxy-2-methyl-1,2-benzothiazine-3-carboxylate 1,1-dioxide exhibits Rₜ ≈ 8.5 min under similar conditions .

Q. Table 1: HPLC Parameters for Related Benzothiazine Derivatives

| Compound | Retention Time (min) | RRF | Detection Wavelength (nm) |

|---|---|---|---|

| Ethyl 4-hydroxy-2-methyl-1,2-benzothiazine-3-carboxylate 1,1-dioxide | 8.5 | 0.5 | 350 |

| 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl) analog | 10.2 | 1.9 | 350 |

| 2-Amino-5-methylthiazole (impurity) | 5.3 | 0.4 | 260 |

Q. What safety protocols are critical during handling?

Methodological Answer: Due to potential toxicity and irritancy:

- Use glove boxes for weighing and synthesis to avoid inhalation/contact .

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylate ester.

- Neutralize waste with 10% NaHCO₃ before disposal.

Advanced Research Questions

Q. How does the 6-fluoro substituent influence electronic properties and reactivity?

Methodological Answer: The electron-withdrawing fluorine at C6 increases the electrophilicity of the benzothiazine core, as demonstrated by DFT calculations on similar fluorinated heterocycles. This enhances susceptibility to nucleophilic attack at C2 (carboxylate position) or C4 (3-methylphenyl substituent). Comparative studies on non-fluorinated analogs show reduced reactivity in SNAr reactions (e.g., displacement with thiols or amines) . Experimental validation could involve synthesizing fluorinated/non-fluorinated pairs and comparing reaction kinetics via UV-Vis or NMR monitoring.

Q. How can computational modeling predict crystal packing and stability?

Methodological Answer: X-ray crystallography data from structurally analogous compounds (e.g., 4-hydroxy-2-methyl-1,2-benzothiazine 1,1-dioxide derivatives) reveal planar benzothiazine cores with intermolecular H-bonding between the carbonyl oxygen and adjacent NH/SO₂ groups . Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model packing efficiency, while Hirshfeld surface analysis quantifies intermolecular interactions. For stability under thermal stress, differential scanning calorimetry (DSC) coupled with MD simulations at varying temperatures (25–200°C) predicts decomposition pathways.

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from impurities (e.g., unreacted thioglycolic acid derivatives) or stereochemical variations. To address this:

- Perform HPLC-MS to confirm purity (>98%) and rule out isomeric byproducts.

- Use circular dichroism (CD) to assess enantiomeric excess if chirality is present.

- Cross-validate bioactivity assays (e.g., enzyme inhibition IC₅₀) with orthogonal methods (e.g., SPR vs. fluorescence polarization).

For example, impurities like 2-amino-5-methylthiazole (RRF = 0.4) at >1% w/w can skew cytotoxicity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.